molecular formula C21H17BrN2O4S B13917261 N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide

N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B13917261
M. Wt: 473.3 g/mol
InChI Key: ZTWPXXRHXQKYDU-UHFFFAOYSA-N
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Description

N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide is a synthetic compound featuring a 1,8-naphthalimide-derived benzo[de]isoquinoline core. The structure includes a bromine substituent at position 6, two ketone groups at positions 1 and 3, and a sulfonamide-functionalized ethyl chain linked to the nitrogen at position 2.

Properties

Molecular Formula

C21H17BrN2O4S

Molecular Weight

473.3 g/mol

IUPAC Name

N-[2-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H17BrN2O4S/c1-13-5-7-14(8-6-13)29(27,28)23-11-12-24-20(25)16-4-2-3-15-18(22)10-9-17(19(15)16)21(24)26/h2-10,23H,11-12H2,1H3

InChI Key

ZTWPXXRHXQKYDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline with ethylenediamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques ensures the consistent quality and yield of the final product. Additionally, process optimization and quality control measures are implemented to meet regulatory standards and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds .

Scientific Research Applications

N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

A. Sulfamoyl Benzoic Acid Analogues (Compound 4)

  • Structure: 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid.
  • Key Differences : Replaces the bromine and ethyl-sulfonamide chain with a sulfamoyl benzoic acid group.
  • Activity: Exhibits subnanomolar agonist activity due to enhanced binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogs), attributed to improved hydrogen-bonding interactions .
  • Relevance : Highlights the importance of sulfonamide/sulfamoyl groups in modulating potency.

B. Phosphonylated Triazolenaphthalimides (Compounds 15g–16a)

  • Structure: Diethyl phosphonate and triazole groups appended to the benzo[de]isoquinoline core.
  • Key Differences : Bromine is retained, but the sulfonamide is replaced with phosphonate-triazole moieties.
  • Synthesis : High yields (86–90%) via click chemistry; melting points range from 92–174°C, indicating structural stability .
Substituent Effects on Bioactivity

A. N-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)-amide Derivatives

  • Structure : Phenyl or substituted phenyl groups attached via amide linkages.
  • Activity : Demonstrated fungicidal activity (125 mg/L against Alternaria solani) and plant growth promotion (25 mg/L for wheat germination). Phenyl groups enhance bioactivity, suggesting the 4-methylbenzenesulfonamide in the target compound may similarly improve efficacy .

B. Fluorescent 1,8-Naphthalimides (NI0–NI2)

  • Structure: Nitro, aminoethylamino, or dimethylaminoethoxy substituents at position 6.
  • Activity: Nitro groups (electron-withdrawing) enhance fluorescence quenching, while amino groups (electron-donating) improve metal ion sensing. The bromine in the target compound may reduce electron density, altering photophysical properties compared to these analogs .
Electronic and Thermodynamic Properties
  • BrNpA (N-(4-(6-Bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)acrylamide): Used in room-temperature phosphorescence materials. The acrylamide chain vs. sulfonamide in the target compound suggests divergent applications—BrNpA in optoelectronics vs.

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